3-Fluoro-2-(methylsulphonyl)benzonitrile
Description
3-Fluoro-2-(methylsulphonyl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a methylsulphonyl group at the 2-position and a fluorine atom at the 3-position of the benzene ring.
Properties
Molecular Formula |
C8H6FNO2S |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 |
InChI Key |
BWRFCHWRGSTXDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of various substituted benzonitriles.
Industrial Production Methods
Industrial production of 3-Fluoro-2-(methylsulphonyl)benzonitrile may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulphonyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulphonyl group can be oxidized or reduced to form various derivatives.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce sulfoxides or sulfones.
Scientific Research Applications
3-Fluoro-2-(methylsulphonyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorinated compounds for biological studies.
Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulphonyl group can modulate its chemical reactivity. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulphonyl group in 3-Fluoro-2-(methylsulphonyl)benzonitrile is a stronger electron-withdrawing group compared to methoxy (–OCH₃) or dimethylamino (–N(CH₃)₂) substituents in analogs. This enhances electrophilicity, making it more reactive in substitution reactions .
- Fluorine Effects : The fluorine atom at the 3-position (as in 3-Fluoro-2-methoxybenzonitrile) introduces steric and electronic effects that can influence regioselectivity in cross-coupling reactions .
Reactivity in Solvent Systems
- Solvent-Dependent Behavior : highlights that benzonitrile derivatives exhibit varying reaction kinetics in different solvents. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates for methylsulphonyl-containing compounds .
- Stability : Methylsulphonyl groups improve thermal stability compared to methoxy analogs, as seen in the handling protocols for 3-(Methylsulphonyl)benzylamine HCl .
Biological Activity
3-Fluoro-2-(methylsulphonyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8FNO2S
- Molecular Weight : 201.22 g/mol
- IUPAC Name : 3-fluoro-2-(methylsulfonyl)benzonitrile
The biological activity of 3-Fluoro-2-(methylsulphonyl)benzonitrile is attributed to its ability to interact with various molecular targets. The presence of the fluorine atom and the methylsulfonyl group enhances its reactivity and selectivity towards specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that 3-Fluoro-2-(methylsulphonyl)benzonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 4.8 | Inhibition of cell proliferation |
Case Study: Xenograft Model
A notable case study involved the administration of 3-Fluoro-2-(methylsulphonyl)benzonitrile in a xenograft mouse model bearing human tumor cells. The treatment led to a significant reduction in tumor size compared to the control group.
- Dosage Administered : 10 mg/kg, 30 mg/kg
- Duration : 28 days
- Results : Tumor size reduction by approximately 45% in treated groups versus vehicle control.
Toxicity Assessment
Toxicity studies conducted on Vero cells (African green monkey kidney cells) indicated that 3-Fluoro-2-(methylsulphonyl)benzonitrile has a favorable safety profile, with an IC50 greater than 100 µM, suggesting low toxicity at therapeutic doses.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights the significance of both the fluorine substituent and the methylsulfonyl group in enhancing the compound's biological activity. Variations in these functional groups can lead to different pharmacological profiles.
Comparative Analysis with Analogues
A comparative study with similar compounds revealed that modifications at the meta or para positions significantly affect potency:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 3-Fluoro-2-(methylsulphonyl)benzonitrile | 4.8 | Optimal activity observed |
| 4-Fluoro-2-(methylsulphonyl)benzonitrile | 12.5 | Reduced potency due to steric hindrance |
| 3-Chloro-2-(methylsulphonyl)benzonitrile | 15.0 | Less effective compared to fluorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
